1,4,8,11-Tetrathiacyclotetradecane

Overview

Description

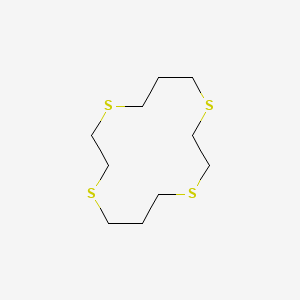

1,4,8,11-Tetrathiacyclotetradecane is a tetradentate thioether compound with the molecular formula C10H20S4 and a molecular weight of 268.53 g/mol . . This compound is characterized by its unique structure, which includes four sulfur atoms arranged in a cyclic configuration, making it a versatile ligand in coordination chemistry.

Mechanism of Action

Target of Action

1,4,8,11-Tetrathiacyclotetradecane is a tetradentate thioether . Its primary targets are metal ions, specifically ruthenium . The compound forms complexes with these metal ions, which play a crucial role in various biochemical reactions .

Mode of Action

The compound interacts with its targets by forming complexes. This interaction is facilitated by the four sulfur atoms in the compound, which act as electron donors, allowing the compound to bind to metal ions . The resulting complexes can then participate in various chemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it targets and the biochemical pathways these ions are involved in. Given its known ability to form complexes with ruthenium , it’s plausible that the compound could influence the biological activities of ruthenium complexes.

Biochemical Analysis

Biochemical Properties

1,4,8,11-Tetrathiacyclotetradecane plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its sulfur atoms, which can coordinate with metal ions. This coordination can influence the activity of metalloenzymes and other metal-dependent proteins. For example, this compound forms stable complexes with ruthenium, which can be utilized in catalytic processes and biochemical assays . The nature of these interactions is primarily based on the ability of the sulfur atoms to donate electron pairs to metal ions, thereby stabilizing the metal-ligand complex.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form metal complexes can impact the activity of metalloenzymes, which are crucial for various cellular processes. Additionally, this compound may affect the redox state of cells by interacting with metal ions involved in redox reactions, thereby influencing oxidative stress and related cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind with metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For instance, the binding of this compound to a metal ion in an enzyme’s active site can either enhance or inhibit the enzyme’s catalytic activity, depending on the nature of the metal ion and the enzyme . Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and metal ion availability . The degradation products of the compound may also have distinct biochemical effects, which need to be considered in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and metal ion homeostasis without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving metal ions. The compound can interact with enzymes and cofactors that require metal ions for their activity. For example, it can modulate the activity of metalloenzymes involved in oxidative phosphorylation and other metabolic processes . The presence of this compound can also affect metabolic flux and metabolite levels by altering the availability of metal ions required for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfur atoms can bind to metal ions, facilitating its transport across cell membranes and its distribution within various cellular compartments . The localization and accumulation of this compound can be influenced by the presence of specific metal ions and binding proteins that recognize its sulfur-containing structure.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in mitochondria, where it can modulate the activity of metalloenzymes involved in energy production and oxidative stress responses. The compound’s activity and function can be affected by its subcellular localization, as different compartments may provide distinct microenvironments for its interactions with biomolecules.

Preparation Methods

1,4,8,11-Tetrathiacyclotetradecane can be synthesized through various methods. One common synthetic route involves the reaction between 3,7-dithia-1,9-nonanedithiol and 1,3-dibromopropane . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,4,8,11-Tetrathiacyclotetradecane undergoes several types of chemical reactions, including:

Complexation: It forms stable complexes with various metal ions, such as ruthenium.

Oxidation: The sulfur atoms in the compound can be oxidized under specific conditions.

Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents for oxidation reactions and metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,8,11-Tetrathiacyclotetradecane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.

Industry: It is used in liquid-liquid extraction processes to separate and purify metal ions.

Comparison with Similar Compounds

1,4,8,11-Tetrathiacyclotetradecane is unique due to its tetradentate thioether structure. Similar compounds include:

1,4,8,11-Tetraazacyclotetradecane: A nitrogen analog that forms complexes with metal ions and is used in similar applications.

Dibenzo-18-crown-6: A crown ether that forms complexes with metal ions but has a different structure and properties.

The uniqueness of this compound lies in its sulfur atoms, which provide distinct chemical properties and reactivity compared to its nitrogen and oxygen analogs.

Properties

IUPAC Name |

1,4,8,11-tetrathiacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHWZHZRYGGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCCSCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306321 | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-61-4 | |

| Record name | 24194-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4,8,11-Tetrathiacyclotetradecane?

A1: The molecular formula of []aneS4 is C10H20S4, and its molecular weight is 236.47 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize []aneS4 and its metal complexes?

A2: Researchers utilize various spectroscopic methods to characterize []aneS4 and its complexes, including infrared (IR) spectroscopy [[19,22]], Raman spectroscopy [[29]], nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 195Pt, 125Te) [[20, 27, 35, 37]], UV/Vis spectroscopy [[19, 22, 25]], and X-ray photoelectron spectroscopy (XPS) [[26]]. These techniques provide valuable insights into the structure, bonding, and electronic properties of these compounds.

Q3: What types of metal ions can form complexes with []aneS4?

A3: []aneS4 exhibits a strong affinity for a wide range of transition metal ions, including Cu(II/I) [[1,2,10]], Ni(II) [[3, 23]], Ru(II/III) [[5, 8, 9, 22, 34]], Rh(III) [[17, 32]], Pd(II) [[3, 33]], Ag(I) [[7, 28]], Hg(II) [[4, 30]], Pt(II/IV) [[27]], Au(I) [[24]], Tl(I) [[31]], Pb(II) [[18]], and others [[15, 21, 25, 36, 37]]. This versatility stems from the soft donor character of sulfur atoms, making it suitable for complexing both hard and soft metal centers.

Q4: What factors influence the stability of metal complexes with []aneS4?

A4: Several factors contribute to the stability of these complexes, including the nature of the metal ion (e.g., ionic radius, charge), the size and flexibility of the macrocyclic ring, chelate ring size effects [[10]], and the presence of additional coordinating ligands [[12, 21, 37]]. Understanding these factors allows for the fine-tuning of complex properties for specific applications.

Q5: Can []aneS4 adopt different conformations when coordinating to metal ions?

A5: Yes, []aneS4 exhibits conformational flexibility and can adopt various conformations upon metal coordination, including folded, square planar, and distorted octahedral geometries, depending on the metal ion and other coordinating ligands [[2, 3, 6, 8, 9, 10, 17, 23, 27, 30, 32, 34]]. This adaptability contributes to its ability to stabilize metal ions in diverse coordination environments.

Q6: What is the significance of conformational changes in []aneS4 metal complexes, particularly in electron transfer processes?

A6: Conformational changes in []aneS4 complexes, particularly the inversion of coordinated sulfur atoms, can significantly influence electron transfer kinetics. This has led to the observation of "gated" electron transfer, where conformational changes become rate-limiting [[1, 2, 10, 20]]. The understanding of these conformational dynamics is crucial for developing efficient electron transfer systems.

Q7: What are the potential applications of []aneS4 and its metal complexes?

A7: The unique properties of []aneS4 and its metal complexes make them attractive candidates for various applications, including:

- Sensors: The selective complexation of specific metal ions by []aneS4 derivatives can be exploited in the development of ion-selective electrodes and other sensing devices [[7, 18, 31]].

- Materials Science: The incorporation of []aneS4 metal complexes into polymers or other materials can impart desired properties, such as conductivity, luminescence [[24]], or magnetic behavior.

- Bioinorganic Chemistry: The coordination chemistry of []aneS4 with biologically relevant metal ions like copper, nickel, and iron provides insights into the function of metalloproteins and enzymes.

Q8: What are the limitations of []aneS4 and areas for future research?

A8: Some limitations and areas for future investigation include:

- Synthesis: Exploring more efficient and versatile synthetic routes to access a wider library of []aneS4 derivatives with tailored properties is crucial.

- Stability: While []aneS4 complexes exhibit good stability in many cases, understanding and improving their stability under harsh conditions (e.g., high temperatures, oxidizing environments) is essential for expanding their application scope.

- Mechanistic Studies: Detailed mechanistic studies are needed to elucidate the role of []aneS4 and its metal complexes in various catalytic and biological processes.

- Computational Modeling: Utilizing computational chemistry techniques to predict the properties and reactivity of novel []aneS4 complexes can guide the rational design of improved materials and catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

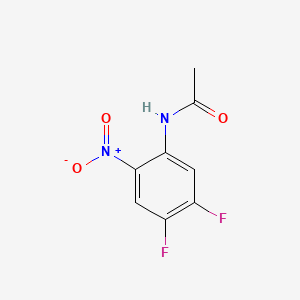

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)